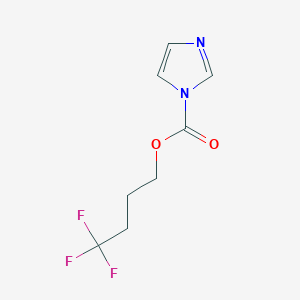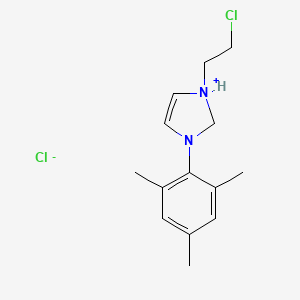
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid is a chemical compound with the molecular formula C12H24O6S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of tetraethylene glycol with sulfur-containing reagents to introduce the thioether linkages. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler thioether-containing molecules using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler thioether-containing molecules.
Substitution: Substituted ether or thioether derivatives.
Applications De Recherche Scientifique
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid exerts its effects is primarily through its interactions with other molecules. The ether and thioether groups can form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar in structure but contains an amino group instead of thioether linkages.
3,6,12,15-Tetraoxa-9,18-diazatricosanedioic acid: Contains nitrogen atoms in addition to oxygen, making it structurally different but functionally similar in some contexts.
Propriétés
Numéro CAS |
564476-35-3 |
|---|---|
Formule moléculaire |
C12H24O6S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(methyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C12H24O6S2/c1-19-20-11-10-18-9-8-17-7-6-16-5-4-15-3-2-12(13)14/h2-11H2,1H3,(H,13,14) |
Clé InChI |
HQIUVIXVEAEUFA-UHFFFAOYSA-N |
SMILES canonique |
CSSCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
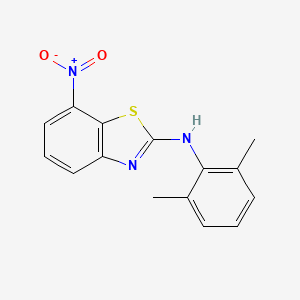
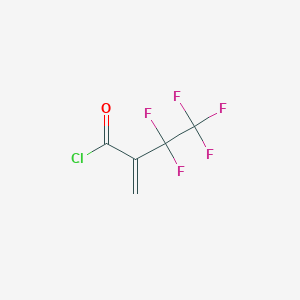
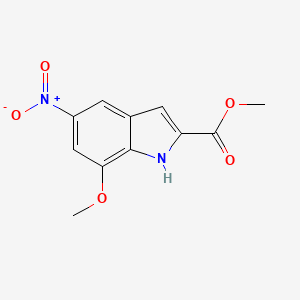
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)

![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
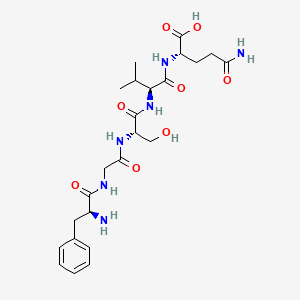
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
